Vinorelbine ditartrate (CAS 125317-39-7) is a highly potent, semi-synthetic 5'-nor vinca alkaloid utilized extensively in antimitotic research and oncology formulation development. Unlike first-generation natural vinca alkaloids, vinorelbine features a structural modification on the catharanthine moiety that fundamentally alters its microtubule binding dynamics and physiological selectivity [1]. For procurement and material selection, the ditartrate salt is the definitive standard, offering optimized aqueous solubility and chemical stability that the free base lacks, ensuring seamless integration into both high-throughput in vitro screening and scalable intravenous or oral formulation workflows .
Substituting vinorelbine ditartrate with its free base (CAS 71486-22-1) or first-generation analogs like vincristine introduces critical failures in both formulation processability and downstream experimental validity . The free base is poorly soluble in aqueous media and highly susceptible to alkaline degradation, severely complicating liquid formulation and requiring harsh solubilizers that can confound cellular assays[1]. Furthermore, substituting with older vinca alkaloids like vincristine fails in in vivo translation; vincristine lacks vinorelbine’s targeted selectivity for mitotic microtubules, leading to severe off-target axonal depolymerization and dose-limiting neurotoxicity that ruins the therapeutic window in preclinical efficacy models [2].
Vinorelbine ditartrate exhibits a highly specific >20-fold selectivity for mitotic microtubules over axonal microtubules, a critical differentiation from first-generation analogs. In embryonic tectal plate models, vincristine induces severe off-target axonal microtubule depolymerization at just 5 μM, whereas vinorelbine requires an 8-fold higher concentration (40 μM) to trigger similar neurotoxic effects, even though both compounds effectively arrest mitotic microtubules at 2 μM [1].
| Evidence Dimension | Concentration threshold for axonal microtubule depolymerization |
| Target Compound Data | 40 μM (Vinorelbine) |
| Comparator Or Baseline | 5 μM (Vincristine) |
| Quantified Difference | 8-fold higher concentration required to induce off-target axonal toxicity |
| Conditions | Intact tectal plates from mouse embryos |
Procurement of vinorelbine ditartrate ensures accurate modeling of antimitotic efficacy without the confounding dose-limiting peripheral neuropathy inherent to vincristine.
The ditartrate salt form of vinorelbine is specifically engineered to overcome the poor aqueous solubility of the free base, which is a major bottleneck in drug development [1]. While the free base requires organic solvents, vinorelbine ditartrate achieves an exceptional aqueous solubility of up to 107.91 mg/mL (100 mM) in water . This allows for the direct preparation of highly concentrated stock solutions and physiological buffers without the interference of DMSO or complex lipid excipients.
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | 107.91 mg/mL (Vinorelbine ditartrate) |
| Comparator Or Baseline | Poorly soluble, requires organic solvents (Vinorelbine free base) |
| Quantified Difference | Orders of magnitude higher aqueous solubility, enabling direct aqueous dissolution |
| Conditions | Standard aqueous solvent at standard temperature |
High aqueous solubility is strictly required for seamless integration into scalable intravenous formulation workflows and artifact-free in vitro screening.
The structural modification of the catharanthine moiety in vinorelbine yields a significantly optimized tubulin binding profile compared to older vinca alkaloids [1]. Molecular docking and thermodynamic evaluations demonstrate that vinorelbine possesses a binding affinity of -10.7 kcal/mol to the tubulin vinca-binding domain, vastly outperforming vincristine's -6.8 kcal/mol[2]. Consequently, vinorelbine specifically suppresses the rate and extent of microtubule growing events, providing a distinct mechanism of action compared to vinblastine [2].
| Evidence Dimension | Tubulin binding affinity (ΔG) |
| Target Compound Data | -10.7 kcal/mol (Vinorelbine) |
| Comparator Or Baseline | -6.8 kcal/mol (Vincristine) |
| Quantified Difference | 3.9 kcal/mol stronger binding affinity to the tubulin domain |
| Conditions | In silico molecular dynamics and tubulin binding pocket analysis |
The superior binding affinity and unique dynamic suppression profile make it the optimal precursor for developing next-generation, highly targeted antimitotic therapies.
The tartrate salt formulation of vinorelbine provides critical shelf-life and stability advantages over the free base, which is highly susceptible to alkaline degradation [1]. Stability studies reveal that while vinorelbine base exhibits 100% degradation after 4 days at pH 9, the crystallized tartrate salt maintains strict stability parameters, showing less than 0.05% degradation after 6 months of storage at 25°C [2].
| Evidence Dimension | Chemical degradation rate |
| Target Compound Data | <0.05% degradation at 6 months at 25°C (Tartrate salt) |
| Comparator Or Baseline | 100% degradation after 4 days at pH 9 (Free base) |
| Quantified Difference | Vastly superior long-term stability and resistance to hydrolytic/alkaline degradation |
| Conditions | ICH stability guideline conditions vs. alkaline stress testing |
Procurement of the ditartrate salt guarantees batch-to-batch reproducibility and minimizes the risk of costly experimental failures due to API degradation.
Leveraging its >100 mg/mL aqueous solubility and exceptional chemical stability, vinorelbine ditartrate is the precise active pharmaceutical ingredient (API) required for developing and scaling up liquid injectables and soft gelatin capsule formulations. It allows formulators to bypass the harsh co-solvents required for the free base.
Due to its >20-fold selectivity for mitotic over axonal microtubules and an 8-fold higher concentration threshold for axonal depolymerization compared to vincristine, this compound is the benchmark material for oncology efficacy models where separating tumor suppression from peripheral neuropathy is critical[1].
Because it uniquely targets microtubule growing events and possesses a superior -10.7 kcal/mol binding affinity to the tubulin domain, vinorelbine ditartrate serves as a specialized mechanistic probe for live-cell imaging of the metaphase/anaphase transition block, offering cleaner data than first-generation analogs [2].
Acute Toxic;Irritant;Health Hazard